molecular formula C14H18N2O B11793152 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole

Cat. No.: B11793152
M. Wt: 230.31 g/mol
InChI Key: WSUZDYRRBBUTNO-UHFFFAOYSA-N
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Description

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a chemical scaffold designed for research and development, primarily in medicinal chemistry and drug discovery. The pyrazole core is a privileged structure in pharmacology, known for its diverse biological activities. Pyrazole-containing compounds are frequently investigated as core structures in the synthesis of novel molecules with potential anticancer, antioxidant, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a phenyl ring connected via an isopentyloxy linker, is intended to modulate the molecule's lipophilicity and steric bulk, which can be critical for optimizing bioavailability and target binding affinity. Researchers can utilize this compound as a key synthetic intermediate or a lead structure for developing new therapeutic agents. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR). The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All in vitro and in vivo studies should be conducted in accordance with applicable research guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-[4-(3-methylbutoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C14H18N2O/c1-11(2)7-8-17-14-5-3-12(4-6-14)13-9-15-16-10-13/h3-6,9-11H,7-8H2,1-2H3,(H,15,16)

InChI Key

WSUZDYRRBBUTNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Isopentyloxy Phenyl 1h Pyrazole

Historical and Modern Approaches to Pyrazole (B372694) Ring System Construction Relevant to Phenylpyrazoles

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with the first preparation dating back to 1883 by Knorr. nih.govmdpi.com The classical Knorr pyrazole synthesis involves the cyclocondensation of a β-diketone with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.netjk-sci.com This method, along with the reaction of α,β-unsaturated carbonyl compounds with hydrazines, forms the historical bedrock of pyrazole synthesis. nih.govbeilstein-journals.org These early approaches, while foundational, often required harsh reaction conditions and could lead to mixtures of regioisomers, particularly with unsymmetrical diketones. mdpi.com

Modern synthetic chemistry has introduced a variety of refined and novel methods for constructing the pyrazole ring, with a focus on efficiency, regioselectivity, and milder reaction conditions. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the one-pot synthesis of complex pyrazoles from simple starting materials. beilstein-journals.org These MCRs often involve the in situ generation of key intermediates like 1,3-dicarbonyl compounds. beilstein-journals.org

Furthermore, the limitations of traditional methods, such as the accessibility of substituted hydrazines, have been addressed through innovative techniques. For instance, arylboronic acids can be coupled with protected diimides under copper catalysis to generate the necessary hydrazine precursor in the same reaction vessel. beilstein-journals.org The development of palladium-catalyzed cross-coupling reactions has also revolutionized the synthesis of specifically substituted pyrazoles, including 4-aryl-1H-pyrazoles. rsc.org These modern approaches offer greater control over the final product's structure and are often more environmentally benign.

Specific Synthetic Routes for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole Core Structure

The synthesis of the specific this compound core can be achieved through several strategic pathways, each offering distinct advantages.

Cyclocondensation Reactions Utilizing Appropriate Carbonyl and Hydrazine Derivatives

A primary and versatile method for constructing the 4-phenylpyrazole core is through cyclocondensation reactions. researchgate.net This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govmdpi.combeilstein-journals.org To synthesize this compound, a key intermediate would be a β-dicarbonyl compound bearing the 4-(isopentyloxy)phenyl group at the 2-position. The reaction of this diketone with hydrazine would then lead to the desired pyrazole.

Another variation of this strategy employs α,β-unsaturated carbonyl compounds. nih.govbeilstein-journals.org In this case, a chalcone (B49325) derivative incorporating the 4-(isopentyloxy)phenyl moiety could be reacted with hydrazine. This reaction often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. beilstein-journals.org The choice of hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) can influence the final product and reaction conditions.

Starting Material TypeKey Intermediate ExampleReagentProduct
1,3-Dicarbonyl Compound2-(4-(Isopentyloxy)phenyl)-1,3-propanedialHydrazineThis compound
α,β-Unsaturated Carbonyl1-(4-(Isopentyloxy)phenyl)-3-phenylpropenoneHydrazine4-(4-(Isopentyloxy)phenyl)-1,5-diphenyl-1H-pyrazole

Palladium-Catalyzed Cross-Coupling Strategies for Phenyl-Pyrazole Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful and regioselective method for forming the crucial phenyl-pyrazole bond. polyu.edu.hk The Suzuki-Miyaura coupling is a particularly relevant example, enabling the formation of a C-C bond between a pyrazole ring and a phenyl group. rsc.orgrsc.orgresearchgate.net

To synthesize this compound using this method, one could start with a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole) and react it with 4-(isopentyloxy)phenylboronic acid in the presence of a palladium catalyst and a suitable base. rsc.org Alternatively, the coupling partners can be reversed, using a pyrazole-4-boronic acid and an aryl halide like 1-bromo-4-(isopentyloxy)benzene. The choice of ligands for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net

Pyrazole SubstratePhenyl SubstrateCatalyst SystemProduct
4-Bromo-1H-pyrazole4-(Isopentyloxy)phenylboronic acidPd(PPh₃)₄, Na₂CO₃This compound
1H-Pyrazole-4-boronic acid1-Bromo-4-(isopentyloxy)benzenePd(dppf)Cl₂, K₂CO₃This compound

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions and improving yields, often under more environmentally friendly conditions. tandfonline.comrsc.orgrsc.orgdergipark.org.treresearchco.comchemicaljournals.com The synthesis of pyrazole derivatives is well-suited for microwave irradiation, which can significantly reduce reaction times from hours to minutes. tandfonline.comnih.gov

Both cyclocondensation and palladium-catalyzed cross-coupling reactions for the synthesis of this compound can be effectively performed under microwave conditions. dergipark.org.tr For instance, the cyclocondensation of a suitable diketone with hydrazine can be completed in a fraction of the time required by conventional heating. nih.gov Similarly, microwave irradiation can enhance the efficiency of Suzuki-Miyaura couplings, leading to higher yields and shorter reaction times. dergipark.org.tr The use of solvent-free conditions or environmentally benign solvents like water or ethanol (B145695) is often possible with MAOS, further contributing to the "green" aspect of the synthesis. tandfonline.comchemicaljournals.com

Reaction TypeConventional ConditionsMicrowave-Assisted Conditions
CyclocondensationReflux in ethanol for several hoursMicrowave irradiation in ethanol for minutes
Suzuki-Miyaura CouplingHeating in toluene (B28343) for hoursMicrowave irradiation in aqueous media for minutes

Derivatization and Functionalization Strategies Employing this compound as a Precursor

Once the this compound core is synthesized, it can serve as a versatile precursor for creating a library of new compounds through various chemical modifications.

Chemical Modifications at the Pyrazole Nitrogen Atom (N-Substitution)

The nitrogen atoms of the pyrazole ring offer prime sites for chemical modification, particularly the N1 position. pharmaguideline.com N-substitution can significantly alter the physical, chemical, and biological properties of the parent molecule.

N-Alkylation: The N-H proton of the pyrazole ring can be readily deprotonated with a base, followed by reaction with an alkylating agent to introduce an alkyl group at the N1 position. rrbdavc.orgsemanticscholar.orgresearchgate.net Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates. pharmaguideline.com More recent methods have employed trichloroacetimidates as electrophiles in the presence of an acid catalyst, offering an alternative to methods requiring strong bases. semanticscholar.orgresearchgate.netmdpi.com The choice of reaction conditions can influence the regioselectivity of alkylation in unsymmetrical pyrazoles, though for the symmetrical this compound, this is not a concern.

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through palladium-catalyzed cross-coupling reactions. researchgate.net Similar to the synthesis of the core structure, this involves coupling the pyrazole with an aryl halide or an aryl triflate in the presence of a palladium catalyst and a suitable ligand. researchgate.net This allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

ModificationReagentsProduct Example
N-AlkylationSodium hydride, Methyl iodide1-Methyl-4-(4-(isopentyloxy)phenyl)-1H-pyrazole
N-AlkylationBenzyl bromide, Potassium carbonate1-Benzyl-4-(4-(isopentyloxy)phenyl)-1H-pyrazole
N-ArylationPhenylboronic acid, Copper(II) acetate1-Phenyl-4-(4-(isopentyloxy)phenyl)-1H-pyrazole
N-Arylation4-Chloronitrobenzene, Pd(OAc)₂, tBuBrettPhos1-(4-Nitrophenyl)-4-(4-(isopentyloxy)phenyl)-1H-pyrazole

Structural Diversification through Substitutions on the Phenyl Ring

The core structure of this compound serves as a versatile scaffold amenable to a variety of chemical modifications. A key strategy for structural diversification involves introducing substituents onto the phenyl ring. These modifications can significantly alter the molecule's steric and electronic properties. Methodologies for such functionalization often draw from established organometallic cross-coupling reactions and electrophilic or nucleophilic aromatic substitution principles, adapted for the pyrazole framework.

One common approach involves the strategic functionalization of a pre-existing phenylpyrazole core. For instance, lithiation followed by quenching with an electrophile is a powerful method for introducing a range of functional groups. This process typically involves deprotonation of the pyrazole N-H, followed by directed ortho-lithiation of the phenyl ring. However, this can be challenging and may lead to mixtures of products. rsc.org

A more controlled and widely applicable strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This methodology allows for the formation of carbon-carbon bonds by coupling an aryl halide or triflate with a boronic acid derivative. In a synthetic context relevant to the target compound, one could envision starting with a halogenated precursor, such as 4-(4-bromo- or iodo-phenyl)-1H-pyrazole, and coupling it with various aryl or alkyl boronic acids to introduce diverse substituents at the 4-position of the phenyl ring. rsc.org A general representation of this approach is the Suzuki-Miyaura cross-coupling of dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate with phenylboronic acid to yield the corresponding 4-phenyl derivative. rsc.org

Another powerful technique for modifying the phenyl ring is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a mixture of phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemmethod.comsemanticscholar.org This formyl group then serves as a synthetic handle for further transformations, such as conversion to carboxylic acids, alcohols, or as a building block for constructing larger, more complex structures. For example, hydrazones can be cyclized and simultaneously formylated under Vilsmeier-Haack conditions to produce 4-formylpyrazole derivatives. chemmethod.com

The table below summarizes key research findings related to the introduction of substituents on phenyl rings within pyrazole-containing molecules, illustrating the types of transformations and reagents commonly employed.

Starting Material/Core Reaction Type Reagents/Conditions Functional Group Introduced Reference
N-(tetrahydropyran-2-yl)-4-phenylpyrazoleLithiationn-BuLi, then DMFFormyl (-CHO) rsc.org
Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylateSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₃PO₄Phenyl (-C₆H₅) rsc.org
Hydrazones derived from galloyl hydrazideVilsmeier-Haack ReactionPOCl₃, DMFFormyl (-CHO) chemmethod.com
1-Phenyl-1H-pyrazol-3-olTriflation, then Sonogashira CouplingTf₂O, TEA; then Phenylacetylene, Pd(PPh₃)₂, CuIPhenylethynyl researchgate.net

Integration into Hybrid Molecules via Coupling with Other Heterocyclic Systems (e.g., Thiazoles)

The molecular hybridization approach, which involves covalently linking two or more distinct pharmacophoric units, is a prominent strategy in medicinal chemistry to create novel molecular entities with potentially enhanced or synergistic activities. nih.govekb.eg The this compound scaffold is a suitable candidate for integration into such hybrid structures, particularly with other heterocyclic systems like thiazole (B1198619). ekb.egresearchgate.net

A well-established method for synthesizing pyrazole-thiazole hybrids is the Hantzsch thiazole synthesis. researchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. In the context of the target molecule, a synthetic intermediate derived from this compound, such as a 3-bromoacetyl-pyrazole derivative, could be reacted with various thiosemicarbazones or thioamides. researchgate.net This condensation reaction directly forges the thiazole ring, linking it to the pyrazole core.

Another versatile method is the Knoevenagel condensation. This reaction can be used to link a pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as 4-thioxo-2-thiazolidinone, to create a methylene-bridged hybrid molecule. nih.gov The resulting structure can then undergo further reactions, like a hetero-Diels-Alder cycloaddition, to build even more complex fused systems. nih.gov

The choice of synthetic route allows for considerable variation in the final structure of the hybrid molecule. The linker between the pyrazole and thiazole rings can be varied, and both heterocyclic cores can be further substituted to explore the chemical space and modulate the molecule's properties. The table below details research findings on the synthesis of pyrazole-thiazole hybrids, showcasing different coupling strategies.

Pyrazole Precursor Thiazole Precursor/Reagent Coupling/Reaction Type Resulting Hybrid Structure Reference
3-Bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazoleThiosemicarbazonesHantzsch-type condensationNaphthoyl-(3-pyrazolyl)thiazole hybrids researchgate.net
1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes4-Thioxo-2-thiazolidinoneKnoevenagel condensation5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinones nih.gov
Not specified pyrazoleα-halocarbonyl compounds and thioamidesHantzsch thiazole synthesisGeneral pyrazole-thiazole hybrids researchgate.net
Chalcones derived from pyrazole aldehydesThiosemicarbazideCyclocondensation2-(Pyrazol-1-yl)thiazole derivatives nih.gov

These synthetic strategies demonstrate the feasibility of incorporating the this compound moiety into more complex molecular architectures, thereby enabling the exploration of novel chemical entities based on this core structure.

Biological Activities and Mechanistic Investigations of 4 4 Isopentyloxy Phenyl 1h Pyrazole and Its Structural Analogs

Overview of Diverse Pharmacological Profiles Associated with Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, imparting a versatile range of biological activities. nih.govnih.govnih.gov This structural motif is present in several commercially available drugs, demonstrating its therapeutic importance. For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like difenamizole (B1670549) and fezolamide have been developed as analgesic and antidepressant agents, respectively. nih.govnih.gov

The pharmacological potential of pyrazole derivatives is remarkably diverse, encompassing:

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have been shown to possess potent anti-inflammatory and pain-relieving properties. nih.govnih.govnih.gov

Antimicrobial Activity: This class of compounds has demonstrated broad-spectrum activity against various bacterial and fungal pathogens. nih.govnih.govnih.gov

Anticancer Properties: A significant number of pyrazole analogs have been investigated for their ability to inhibit the growth of cancer cells. nih.govnih.gov

Antiviral Effects: Pyrazole derivatives have been identified as having activity against a range of viruses. nih.govnih.govnih.govnih.gov

Antidepressant and Anticonvulsant Activities: The pyrazole scaffold has been a key component in the development of agents targeting central nervous system disorders. nih.govnih.govnih.gov

Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. nih.gov

This wide range of activities has spurred ongoing research into the synthesis and biological evaluation of novel pyrazole-based compounds. nih.govnih.govnih.gov

In Vitro and Ex Vivo Pharmacological Evaluations of Target Compound and Related Structures

Due to the limited specific data on 4-(4-(isopentyloxy)phenyl)-1H-pyrazole, this section will focus on the pharmacological evaluations of its structural analogs. These studies provide valuable insights into the potential bioactivities of the target compound.

The antiproliferative potential of pyrazole derivatives has been extensively studied against various cancer cell lines. While no specific data exists for this compound, numerous analogs have shown significant cytotoxic effects.

One study reported that a pyrazole derivative, compound 1 , demonstrated antiproliferative activity with an IC50 value of 8.4 nM against the colon-26 adenocarcinoma cell line. najah.edu Another series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 human triple-negative breast cancer cell line. researchgate.net Among them, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was found to be the most active, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. researchgate.net

The following table summarizes the antiproliferative activity of some pyrazole derivatives:

CompoundCancer Cell LineIC50 ValueSource
Compound 1Colon-26 adenocarcinoma8.4 nM najah.edu
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple-negative breast cancer)14.97 µM (24h), 6.45 µM (48h) researchgate.net
Pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivativesMCF7 (Breast cancer), HCT116 (Colon cancer)Effective inhibition observed

The therapeutic effects of pyrazole derivatives are often linked to their ability to inhibit specific enzymes.

Xanthine (B1682287) Oxidase (XO) Inhibition: Overexpression of xanthine oxidase has been associated with oncogenesis. nih.gov Pyrazole derivatives have been identified as promising XO inhibitors. One study found a pyrazole derivative to have potent xanthine oxidase inhibitory activity with an IC50 of 0.83 μM, which also correlated with its anticancer properties against a human colon cancer cell line (IC50 4.2 μM). nih.gov Another study on pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety also demonstrated low micromolar IC50 values for xanthine oxidase inhibition. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition: Selective COX-2 inhibition is a key mechanism for the anti-inflammatory effects of drugs like celecoxib. nih.gov A novel pyrazole derivative, FR140423 , was found to be a selective COX-2 inhibitor, being 150 times more selective for COX-2 than COX-1. nih.gov Another study synthesized a series of 1,3,4-trisubstituted pyrazole derivatives and found that some exhibited significant anti-inflammatory effects, with molecular docking studies suggesting binding to the COX-2 active site. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition: Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. Halogenated pyrazolines have been investigated as MAO-B inhibitors. nih.gov For instance, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) showed high potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index. nih.gov A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives also showed high activity against both MAO-A and MAO-B isoforms. sigmaaldrich.com

The table below presents data on enzyme inhibition by various pyrazole analogs.

Compound/Analog ClassEnzyme InhibitedIC50/Ki ValueSource
Pyrazole derivativeXanthine Oxidase0.83 µM nih.gov
FR140423Cyclooxygenase-2150-fold selective over COX-1 nih.gov
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7)Monoamine Oxidase-B0.063 µM (IC50), 0.034 µM (Ki) nih.gov
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivativesMAO-A and MAO-BKi values in the nanomolar range sigmaaldrich.com

The pyrazole scaffold is a constituent of some antibiotic drugs, and numerous derivatives have been synthesized and tested for their antimicrobial properties. sigmaaldrich.com

A study on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives showed that several compounds had considerable antimicrobial activity. sigmaaldrich.com Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a displayed high antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. sigmaaldrich.com Another study reported the synthesis of N-glycoside phenyl pyrazole derivatives, some of which were screened for antibacterial and antifungal activity. sigmaaldrich.com Furthermore, a collection of indazoles, pyrazoles, and pyrazolines were evaluated, with one pyrazoline compound showing significant antibacterial potency against Staphylococcus and Enterococcus species with MIC values of 4 µg/mL. chemicalbook.com

The following table summarizes the antimicrobial activity of selected pyrazole analogs.

Compound/AnalogPathogen(s)Activity (MIC)Source
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacteria and Fungi62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) sigmaaldrich.com
Pyrazoline derivative (compound 9)Staphylococcus and Enterococcus species4 µg/mL chemicalbook.com
N-glycoside phenyl pyrazole derivativesBacteria and FungiActivity observed sigmaaldrich.com

Anti-inflammatory Effects: As mentioned earlier, many pyrazole derivatives exhibit anti-inflammatory properties, often linked to COX-2 inhibition. nih.govnih.gov The compound FR140423 demonstrated potent, dose-dependent reduction of carrageenin-induced paw edema and adjuvant arthritis, being two- to three-fold more potent than indomethacin. nih.gov

Antiviral Effects: Pyrazole derivatives have shown promise as antiviral agents. nih.govnih.govnih.gov For example, hydroxyquinoline-pyrazole candidates have been investigated as antiviral agents against a range of coronaviruses, including SARS-CoV-2, with promising results. nih.gov Another study reported that certain pyrazole derivatives exhibited potent antiviral activity against a broad panel of viruses. biomedpharmajournal.org

Antidepressant Effects: The pyrazole structure is found in antidepressant agents, and research continues to explore new derivatives for this purpose. nih.govnih.govnih.gov A study on substituted pyrazole derivatives found that compounds 4a and 4b induced marked antidepressant activity, nearly twice that of imipramine (B1671792) at the same dose. nih.gov Another series of 2-pyrazoline (B94618) derivatives also showed a significant reduction in immobility time in behavioral tests in mice, indicative of antidepressant-like effects.

Elucidation of Molecular Targets and Postulated Pharmacological Mechanisms of Action

The diverse pharmacological activities of pyrazole derivatives stem from their interaction with various molecular targets. The specific mechanism of action often depends on the substitution pattern on the pyrazole ring.

For antiproliferative activity , one of the postulated mechanisms is the inhibition of tubulin polymerization. najah.edu Pyrazole derivatives have also been shown to induce apoptosis in cancer cells and cause cell cycle arrest. researchgate.net Some pyrazole-based compounds act as dual inhibitors of enzymes like EGFR and Topo-1. researchgate.net

The anti-inflammatory effects of many pyrazole derivatives are attributed to the selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govnih.gov

The antimicrobial action of pyrazole derivatives can be related to the structure of the bacterial cell wall, with some compounds potentially inhibiting peptidoglycan synthesis. nih.gov The effectiveness can vary depending on the permeability of the microbial cells. nih.gov

For antidepressant activity , a key mechanism for some pyrazole derivatives is the inhibition of monoamine oxidase (MAO), particularly MAO-A. This inhibition leads to an increase in the levels of monoaminergic neurotransmitters in the brain.

The antiviral mechanism of pyrazole derivatives can be multifaceted, including the inhibition of viral adsorption to host cells, a direct virucidal effect, and the inhibition of viral replication.

Analysis of Ligand-Receptor Binding Interactions

The interaction of pyrazole-based compounds with various receptors is a key area of research. The nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining binding affinity and selectivity.

For instance, studies on tetrasubstituted pyrazole analogs as ligands for the estrogen receptor (ER) have shown that the substituent pattern is critical for binding. Research has indicated that a p-hydroxyl group on the N(1)-phenyl ring and a C(4)-propyl substituent can enhance binding affinity and selectivity for ERα. illinois.edunih.gov One particular propylpyrazole triol demonstrated a high affinity for ERα, with a 410-fold binding preference over ERβ, acting as a specific agonist for ERα. illinois.edunih.gov Molecular modeling suggests that these pyrazole derivatives likely bind to ERα with their C(3)-phenol in the estradiol (B170435) A-ring binding pocket, and the selectivity arises from interactions of the pyrazole core and the C(4)-propyl group with specific residues in the receptor. illinois.edunih.gov

In the context of cannabinoid receptors, a series of N-(piperidin-1-yl)-5-phenyl-1-aryl-pyrazole-3-carboxamides have been investigated. For potent and selective antagonist activity at the brain cannabinoid CB1 receptor, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be important structural requirements.

Furthermore, novel tetra-substituted pyrazole derivatives with a nitro substituent on a phenol (B47542) ring have been synthesized and shown to bind to the estrogen receptor. pharmatutor.org The ability of pyrazole derivatives to act as selective blockers of transient receptor potential cation (TRPC) channels has also been investigated, highlighting their potential to discriminate between different Ca2+ entry pathways. nih.gov

Characterization of Enzyme Active Site Recognition and Inhibition

The pyrazole scaffold is a common feature in many enzyme inhibitors, and the nature of the substituents greatly influences their potency and selectivity.

Research on pyrazole-based inhibitors of meprin α and β, which are metalloproteases, has revealed that a 3,5-diphenylpyrazole (B73989) structure can exhibit high inhibitory activity in the low nanomolar range against meprin α. nih.gov The introduction of different substituents at various positions on the pyrazole ring has been shown to modulate this activity. For example, N-substitution with lipophilic moieties like methyl or phenyl groups can lead to a decrease in activity against both meprin α and β. nih.gov

In another study, pyrazole thioether analogs were synthesized and evaluated as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov The inhibitory potency was found to be dependent on the substituents. For instance, analogs with a 2-pyrazinyl group showed high inhibition, while those with a 3-isoxazolyl group were significantly less potent. nih.gov

The inhibitory activity of pyrazole derivatives against monoamine oxidase (MAO) has also been a subject of study. Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be potent, reversible, and non-competitive inhibitors of MAO, with some exhibiting selectivity for the MAO-A isoform. researchgate.netresearchgate.net Computational studies have been employed to understand the interactions between these compounds and the MAO-B active site. researchgate.net

The following table summarizes the inhibitory activities of some pyrazole analogs against various enzymes:

Compound/AnalogTarget EnzymeInhibition DataSource
3,5-diphenylpyrazole (7a)Meprin αLow nanomolar Ki(app) nih.gov
N-methyl-3,5-diphenylpyrazole (21a)Meprin α and β4-fold decrease in activity vs. 7a nih.gov
N-phenyl-3,5-diphenylpyrazole (21b)Meprin α and β6-fold decrease in activity vs. 7a nih.gov
Pyrazole thioether analog (7h)HiDapE96.2% inhibition at 100 µM nih.gov
Pyrazole thioether analog (7b)HiDapE20.3% inhibition at 100 µM nih.gov
1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole (6)Monoamine oxidaseKi of about 10-8 M researchgate.net

Exploration of Intracellular Signal Transduction Pathway Modulation

The ability of pyrazole-containing compounds to modulate intracellular signal transduction pathways is a growing area of research with implications for various diseases, including cancer. nih.gov

While direct evidence for the effect of this compound on specific signaling pathways is lacking, studies on related compounds provide some insights. For example, pyrazole derivatives have been shown to act as selective blockers of TRPC channels, which are involved in calcium signaling. nih.gov This suggests a potential role for such compounds in modulating cellular processes regulated by calcium influx.

In the context of cancer, natural compounds can influence a variety of signaling pathways, leading to the induction of cell cycle arrest and apoptosis. nih.gov The molecular action of some drugs involves the regulation of signal transduction activity, such as the phosphatidylinositol pathway, leading to changes in the concentration of second messengers like inositol (B14025) triphosphate (IP3). nih.gov For instance, the flavonoid quercetin (B1663063) has been shown to down-regulate the expression of c-myc and Ki-ras oncogenes and lead to induced differentiation and apoptosis. nih.gov Given that pyrazole is a key heterocyclic scaffold in medicinal chemistry, it is plausible that derivatives like this compound could modulate such pathways.

Furthermore, certain pyrazoline derivatives have been investigated for their neuroprotective potential, with one study showing an inhibitory effect on acetylcholinesterase (AChE), an important enzyme in the cholinergic signaling pathway. atauni.edu.tr

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Essential Structural Motifs for Enhanced Biological Potency and Selectivity

The biological activity of derivatives based on 4-(4-(isopentyloxy)phenyl)-1H-pyrazole is fundamentally linked to two primary structural motifs: the central pyrazole (B372694) ring and the 4-substituted phenyl group. The combination of these components forms the core scaffold necessary for interaction with various biological targets.

The pyrazole ring is a five-membered aromatic heterocycle that serves as a versatile and privileged scaffold in drug discovery. rsc.org Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can engage in various non-covalent interactions. The specific substitution pattern on the pyrazole ring is critical. For instance, in many biologically active compounds, a 1,5-diarylpyrazole arrangement is a key feature for potent activity, as seen in antagonists for the CB1 receptor. acs.org For other targets, such as meprin α, a 3,4,5-trisubstituted pyrazole scaffold has been identified as a promising lead structure. nih.gov

Table 1: Essential Structural Motifs and Their Roles

Motif Key Features Contribution to Biological Activity
1H-Pyrazole Core Aromatic 5-membered heterocycle; N-H donor; N lone pair acceptor Serves as a rigid scaffold; participates in hydrogen bonding and other non-covalent interactions. nih.govrsc.org
4-Phenyl Group Aromatic ring system Provides a surface for hydrophobic and π-stacking interactions with the biological target.
Linkage Position Phenyl group at C4 of the pyrazole Defines the spatial geometry and orientation of the two core motifs relative to each other.
Para-substitution on Phenyl Ring Alkoxy group (e.g., Isopentyloxy) Modulates lipophilicity, solubility, and can occupy specific hydrophobic pockets in the binding site. nih.gov

Comprehensive Analysis of the Isopentyloxy Moiety's Contribution to Pharmacological Profiles

The isopentyloxy group, a five-carbon branched alkoxy chain, plays a significant role in defining the pharmacological profile of the parent compound. Its contribution can be analyzed through its effects on lipophilicity, steric interactions, and metabolic stability.

Studies on related (4-alkoxyphenyl)glycinamides as GPR88 agonists have demonstrated that the nature and length of the alkoxy chain at the para-position of the phenyl ring are critical for potency. nih.gov While not the exact same molecule, these findings provide valuable insights into the role of such substituents. The primary contributions of the isopentyloxy moiety are:

Lipophilicity and Hydrophobic Interactions: The five-carbon chain of the isopentyloxy group significantly increases the molecule's lipophilicity (fat solubility). This property is crucial for its ability to cross cell membranes and access binding sites, which are often located in hydrophobic pockets of proteins. The branched nature of the "iso" group can provide a better fit in specific, non-linear hydrophobic channels compared to a straight-chain pentoxy group.

Steric Bulk and Conformational Effects: The size and shape of the isopentyloxy group can influence how the entire molecule docks with its target. It can act as a "hydrophobic anchor," securing the molecule in the binding pocket. The steric bulk can also orient the rest of the molecule to optimize other key interactions or, conversely, prevent binding to off-target proteins, thereby enhancing selectivity.

Metabolic Stability: Long alkyl chains can be susceptible to metabolic breakdown by enzymes like cytochrome P450. The specific structure of the isopentyloxy group may influence its metabolic fate, potentially offering greater resistance to oxidation at certain positions compared to a linear chain, which could lead to a longer duration of action.

Table 2: Analysis of Alkoxy Chain Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

Alkoxy Substituent (at para-position) Chain Length/Structure Expected Effect on Lipophilicity Potential Impact on Potency
Methoxy (-OCH₃) C1 Low May be insufficient to occupy a large hydrophobic pocket.
Ethoxy (-OCH₂CH₃) C2 Moderate Increased hydrophobic interaction compared to methoxy.
Propoxy (-O(CH₂)₂CH₃) C3 Moderate-High Further enhancement of hydrophobic binding.
Isopentyloxy (-OCH₂CH(CH₃)₂) C5 (branched) High Potentially optimal for filling a specific branched hydrophobic pocket, enhancing both potency and selectivity. nih.gov
n-Pentyloxy (-O(CH₂)₄CH₃) C5 (linear) High May have slightly different binding geometry compared to the branched isomer.

Systematic Investigation of Substituent Effects on the Phenyl Ring and Their Influence on Activity

Beyond the para-alkoxy group, introducing other substituents onto the phenyl ring offers a powerful strategy to fine-tune the molecule's electronic and steric properties. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, or para) of these substituents can drastically alter biological activity.

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br), nitro (-NO₂), or cyano (-CN) groups can modulate the pKa of the pyrazole N-H and alter the electronic nature of the phenyl ring. This can strengthen or weaken interactions such as hydrogen bonds or cation-π interactions with the target. For example, in a series of meprin inhibitors, introducing acidic carboxyphenyl moieties (an EWG) at the meta-position increased activity against the target enzyme. nih.gov

The Role of Pyrazole Ring Substitutions and Tautomerism in SAR

The pyrazole ring itself is a rich platform for modification. Substitutions at the N1, C3, and C5 positions are commonly explored to modulate activity.

N1-Substitution: The N-H group of the 1H-pyrazole can act as a hydrogen bond donor. Replacing this hydrogen with an alkyl or aryl group removes this capability but introduces new steric and hydrophobic features. This can be used to probe the requirements of the binding site. For instance, N-alkylation is a common strategy in modifying pyrazole-based compounds. rsc.org

C3 and C5-Substitutions: Adding substituents at the C3 and C5 positions can extend the molecule's reach into different regions of the binding pocket. In many known bioactive diarylpyrazoles, these positions are occupied by other aryl rings or functional groups that are critical for activity. nih.gov

Tautomerism: For asymmetrically substituted pyrazoles (e.g., where C3 and C5 have different substituents), annular prototropic tautomerism can occur. This is a process where the N-H proton moves between the two nitrogen atoms (N1 and N2). The two resulting tautomers have different hydrogen bonding patterns and surface properties. While one tautomer may be more stable in solution, the other might be preferentially bound by a biological target. Therefore, the tautomeric equilibrium can significantly influence the observed biological activity, as the molecule may need to adopt a less common tautomeric form to bind effectively.

Strategies for Scaffold Hopping and Bioisosteric Replacements in the Development of this compound Derivatives

To discover novel chemical entities with improved properties or to circumvent existing patents, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. nih.gov

Scaffold Hopping: This strategy involves replacing the central pyrazole core with a structurally different scaffold that maintains a similar spatial arrangement of the key interacting groups (the phenyl ring and other substituents). For example, the pyrazole ring in CB1 receptor antagonists has been successfully replaced with scaffolds like thiazole (B1198619), imidazole, triazole, and pyrazine (B50134) to create new classes of compounds. acs.orgdrugbank.com This approach can lead to compounds with entirely different physicochemical properties, potentially improving solubility, metabolic stability, or toxicity profiles.

Bioisosteric Replacement: This involves substituting a specific functional group with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. For the this compound scaffold, this could involve:

Replacing the pyrazole ring with other 5-membered heterocycles like oxadiazole or isoxazole. rsc.orgnih.gov

Replacing the isopentyloxy ether linkage with a thioether, an alkyl chain, or a sulfonamide to alter properties while maintaining a similar size and orientation.

Replacing the phenyl ring with another aromatic system, such as a thiophene (B33073) or pyridine, to change electronic properties and hydrogen bonding capacity. nih.govresearchgate.net

Table 3: Examples of Bioisosteric Replacements for the Pyrazole Scaffold

Original Scaffold/Group Potential Bioisostere Rationale for Replacement
Pyrazole Imidazole, Triazole Maintains a 5-membered heterocyclic core but alters the number and position of nitrogen atoms, changing H-bonding patterns. acs.org
Pyrazole Oxadiazole Replaces a C-H with a more polar oxygen atom, potentially improving solubility. rsc.orgnih.gov
Phenyl Ring Thiophene Ring Similar in size and aromaticity but with different electronic distribution and potential for sulfur-specific interactions. nih.gov
Ether Linkage (-O-) Thioether (-S-) Increases lipophilicity and alters bond angles and metabolic profile.

Computational Chemistry and in Silico Approaches in the Research on 4 4 Isopentyloxy Phenyl 1h Pyrazole

Application of Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, molecular docking would be employed to predict its binding mode and affinity within the active site of a specific protein target. This would involve preparing the 3D structure of the ligand and the receptor, followed by a search algorithm to explore possible binding poses. The results would typically be presented in a data table including binding energy scores (e.g., in kcal/mol) and details of the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 1: Illustrative Molecular Docking Data (Hypothetical)

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase X-8.5LEU83, VAL91, ALA145Hydrophobic
GLN135Hydrogen Bond
Cyclooxygenase-2-9.2ARG120, TYR355Hydrogen Bond, Pi-Alkyl
VAL523Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model derived from this compound or a series of related active compounds could be used as a 3D query to screen large chemical libraries for new molecules with the potential for similar biological activity.

Quantum Mechanical Calculations and Electronic Structure Analysis to Understand Reactivity and Interactions

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. wikipedia.org For this compound, these calculations could determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity, stability, and the nature of its intermolecular interactions. aps.org

Molecular Dynamics Simulations to Characterize Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov An MD simulation of this compound bound to a protein target would reveal the flexibility of the ligand in the binding site, the stability of key interactions over time, and the influence of solvent molecules. rug.nl This provides a more realistic view of the binding event than the static picture from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model relevant to this compound, a dataset of structurally related pyrazole (B372694) derivatives with measured biological activity would be required. The model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Future Research Directions and Therapeutic Potential of 4 4 Isopentyloxy Phenyl 1h Pyrazole Based Compounds

Design and Synthesis of Next-Generation Pyrazole-Based Chemotypes with Optimized Efficacy and Specificity

The future design of chemotypes based on the 4-(4-(isopentyloxy)phenyl)-1H-pyrazole scaffold will heavily rely on established medicinal chemistry strategies to enhance efficacy and target specificity. connectjournals.com A primary approach involves detailed structure-activity relationship (SAR) studies, which investigate how modifying the chemical structure of the compound affects its biological activity. nih.govnih.govnih.gov For the pyrazole (B372694) core, appropriate substitutions at various positions can significantly improve anticancer efficacy and tumor selectivity. nih.govnih.gov

Key strategies for optimization include:

Bioisosteric Replacement: The pyrazole ring itself can serve as a bioisostere for other aromatic systems like benzene or phenol (B47542), often leading to improved physicochemical properties such as lower lipophilicity and better water solubility. nih.gov Further modifications could involve replacing the isopentyloxy group or substituting the phenyl ring with other cyclic systems to modulate activity and pharmacokinetics.

Molecular Hybridization: This strategy involves combining the pyrazole scaffold with other pharmacologically active fragments into a single molecule to create hybrid compounds with potentially enhanced or dual bioactivity. nih.govmdpi.com For example, linking the pyrazole moiety to other heterocyclic systems like pyrimidine, quinoline, or indole has yielded compounds with potent anticancer activities. nih.govnih.govnih.gov

Advanced Synthesis Methods: The development of more efficient and versatile synthetic routes is crucial. mdpi.comresearchgate.net Multicomponent reactions (MCRs) are gaining popularity as they offer a pot, atom, and step economy approach to generating libraries of diverse pyrazole derivatives for screening. mdpi.comnih.gov Modern techniques, including microwave-assisted synthesis, can also accelerate the production of novel analogs. researchgate.net

Table 1: Strategies for Optimization of Pyrazole-Based Scaffolds

Strategy Description Potential Outcome for this compound
Structure-Activity Relationship (SAR) Studies Systematic modification of the pyrazole core and its substituents to determine the effect on biological activity. nih.govnih.gov Enhanced potency and selectivity; identification of key structural features for target binding.
Bioisosteric Replacement Replacing functional groups with others that have similar physical or chemical properties. nih.gov Improved solubility, metabolic stability, and pharmacokinetic profile.
Molecular Hybridization Combining the pyrazole scaffold with other known pharmacophores into a single molecule. nih.govmdpi.com Creation of dual-action agents or compounds with synergistic effects.

| Scaffold Hopping/Decoration | Modifying the core heterocyclic system or adding diverse functional groups. researchgate.net | Discovery of novel chemotypes with unique biological activities and intellectual property. |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention with Pyrazole Derivatives

Pyrazole derivatives have demonstrated the ability to interact with a wide array of biological targets, contributing to their broad spectrum of pharmacological activities. nih.govnih.gov Marketed pyrazole-containing drugs target various proteins involved in clinical disorders ranging from cancer to inflammatory diseases. nih.gov

Known targets for pyrazole-based compounds include:

Kinases: Many pyrazole derivatives act as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGF-R2), which are crucial in cancer progression. nih.govnih.govmdpi.com

Enzymes: The anti-inflammatory drug Celecoxib (B62257), a pyrazole derivative, selectively inhibits cyclooxygenase-2 (COX-2). nih.govnih.gov Other pyrazoles have shown inhibitory activity against enzymes like poly (ADP-ribose) polymerase (PARP). nih.gov

Receptors: The pyrazole derivative Rimonabant was designed as a cannabinoid receptor 1 (CB1) antagonist. mdpi.comnih.gov

Future research will focus on identifying and validating novel biological targets for compounds derived from this compound. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can uncover novel mechanisms of action. Subsequent target deconvolution using techniques like chemical proteomics can then identify the specific protein(s) with which the compound interacts. Validating these new targets is a critical step, confirming their role in the disease process and their suitability for therapeutic intervention. nih.gov

Table 2: Selected Approved Pyrazole-Containing Drugs and Their Biological Targets

Drug Name Biological Target(s) Therapeutic Area
Crizotinib ALK/ROS1/MET Kinase Non-Small Cell Lung Cancer nih.govnih.gov
Ruxolitinib JAK1/JAK2 Kinase Myelofibrosis nih.govnih.gov
Celecoxib COX-2 Enzyme Anti-inflammatory mdpi.comnih.gov
Apixaban Factor Xa Anticoagulant nih.gov
Pirtobrutinib Bruton's Tyrosine Kinase (BTK) Mantle Cell Lymphoma nih.gov

Integration of Artificial Intelligence and Machine Learning Methodologies in Pyrazole Drug Discovery Pipelines

The integration of computational chemistry, artificial intelligence (AI), and machine learning (ML) is set to revolutionize the pyrazole drug discovery process. researchgate.netdntb.gov.uaeurasianjournals.comeurasianjournals.com These in silico methods can significantly accelerate the identification and optimization of lead compounds, making the process more cost-effective and efficient. connectjournals.comeurasianjournals.com

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can analyze vast datasets to build predictive models for various properties of novel pyrazole derivatives. premierscience.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies, for instance, establish mathematical relationships between chemical structures and their biological activities, enabling the prediction of potency for newly designed compounds. dntb.gov.uamdpi.com

Virtual Screening and Molecular Docking: These computational techniques allow researchers to screen large virtual libraries of pyrazole-based compounds against a specific biological target. connectjournals.comdntb.gov.ua Molecular docking predicts the binding mode and affinity of a molecule to a protein's active site, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. premierscience.com By learning from existing data on active pyrazole compounds, these models can propose novel structures based on the this compound scaffold that are optimized for specific targets. pharmafeatures.com

Pharmacokinetic Prediction: AI can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable drug-like profiles early in the discovery process. nih.govmdpi.com

Table 3: Application of AI/ML in the Pyrazole Drug Discovery Pipeline

Stage AI/ML Tool/Methodology Purpose
Target Identification AI-powered data analysis (e.g., PandaOmics) Identifying and validating novel therapeutic targets by analyzing large biological datasets. premierscience.com
Hit Identification Virtual Screening, Molecular Docking Screening large compound libraries in silico to identify potential hits with high binding affinity for the target. dntb.gov.uaresearchgate.net
Lead Optimization QSAR, Molecular Dynamics (MD) Simulations Predicting the activity of new derivatives and understanding the dynamic behavior and stability of the drug-target complex. dntb.gov.uaeurasianjournals.com

| Preclinical Development | ADME/Toxicity Prediction Models | Predicting physicochemical properties, bioavailability, and potential toxicity to prioritize candidates with better safety profiles. nih.govmdpi.com |

Exploration of Synergistic Therapeutic Effects through Combination Strategies

In complex diseases such as cancer, therapies that target a single pathway are often susceptible to drug resistance. nih.gov Combination therapy, which involves the simultaneous use of multiple drugs, is a promising strategy to overcome this limitation, enhance therapeutic efficacy, and reduce side effects. nih.gov Pyrazole-based compounds, including derivatives of this compound, are excellent candidates for inclusion in combination regimens.

Future research will explore the synergistic effects of pyrazole derivatives when combined with other therapeutic agents. This could involve:

Targeting Multiple Pathways: Combining a pyrazole-based inhibitor that targets a specific kinase with a conventional chemotherapy agent or another targeted drug could disrupt cancer cell signaling more effectively. nih.gov

Overcoming Resistance: A pyrazole compound might be used to inhibit a pathway that confers resistance to another drug, thereby re-sensitizing cells to that agent.

Multi-target Drugs: The design of single hybrid molecules that incorporate a pyrazole scaffold with another pharmacophore can create multi-target agents, an approach that can be considered an intramolecular combination therapy. nih.gov

Identifying effective combinations will require extensive preclinical testing, both in vitro and in vivo, to confirm synergy and assess potential toxicities.

Addressing Current Research Gaps and Challenges in the Optimization of Pyrazole Scaffolds for Drug Development

Despite their proven therapeutic potential, the development of pyrazole-based drugs is not without its challenges. nih.gov Addressing these research gaps is essential for the successful translation of novel compounds from the laboratory to the clinic.

Key challenges and future research directions include:

Metabolic Stability and Toxicity: The in vivo metabolic fate of pyrazoles can be a concern for medicinal chemists. nih.gov Future work must focus on designing derivatives with improved metabolic stability and lower toxicity. This involves early-stage ADME/Tox screening and structural modifications to block sites of metabolic degradation.

Synthetic Accessibility: While many synthetic routes to pyrazoles exist, the introduction of the pyrazole ring often requires the use of pre-functionalized building blocks, which can be a limitation. nih.gov Developing novel, more flexible, and efficient synthetic methodologies is a continuous need in the field. mdpi.com

Bioavailability and Selectivity: Achieving high oral bioavailability and selectivity for the intended biological target over off-targets remains a significant hurdle. dntb.gov.ua Optimizing the physicochemical properties of the pyrazole scaffold is crucial for improving its drug-like characteristics. nih.gov

Drug Resistance: As with many targeted therapies, the emergence of resistance is a major challenge, particularly in oncology. nih.gov The development of next-generation pyrazole inhibitors that can overcome known resistance mutations is a high priority.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-(isopentyloxy)phenyl)-1H-pyrazole derivatives?

  • Methodology : A common approach involves cyclocondensation of substituted diketones or chalcones with hydrazine derivatives. For example, refluxing a substituted phenylpropanedione with hydrazine hydrate in ethanol/acetic acid yields pyrazole derivatives (e.g., 45% yield for a structurally similar compound) . Optimization of solvent (DMSO vs. ethanol), temperature, and stoichiometry is critical for purity and yield .
  • Key Steps :

  • Cyclocondensation : Monitor reaction progress via TLC .
  • Purification : Column chromatography or recrystallization (methanol is common) .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl/pyrazole systems) and hydrogen bonding networks .
  • Spectroscopy :
  • IR : Confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for phenolic derivatives) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole H-1 at δ ~7.5–8.0 ppm) .

Advanced Research Questions

Q. What computational methods support the analysis of this compound’s electronic properties?

  • Theoretical Frameworks :

  • DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., 4.2 eV for pyrazole-carboxylic acid derivatives) .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., carbonic anhydrase or prostaglandin synthases) .
    • Software : Gaussian 09 for DFT; AutoDock Vina for docking .

Q. How can conflicting antimicrobial activity data for pyrazole derivatives be resolved?

  • Case Study : A structurally similar 5-(4-fluorophenylthio)phenyl-pyrazole showed variable MIC values against E. coli (8–64 µg/mL) due to substituent effects .
  • Resolution Strategies :

  • SAR Analysis : Compare substituent electronegativity (e.g., –CF₃ vs. –OCH₃) and steric effects .
  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., CLSI guidelines) .

Q. What are the challenges in crystallizing this compound derivatives?

  • Obstacles :

  • Polymorphism : Flexible isopentyloxy chains induce multiple crystal forms .
  • Hydrogen Bonding : O–H···N interactions stabilize packing but require slow evaporation for single-crystal growth .
    • Solutions : Use mixed solvents (e.g., ethanol/water) and seeding techniques .

Methodological Troubleshooting

Q. Why do some synthetic routes yield low-purity pyrazole derivatives?

  • Common Issues :

  • Byproducts : Unreacted hydrazine or dimerization products.
  • Mitigation : Use excess hydrazine (1.5–2.0 eq.) and acid catalysts (e.g., glacial acetic acid) to drive cyclization .
    • Validation : HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Root Causes :

  • Solvent Effects : DFT models often neglect solvation (e.g., DMSO vs. aqueous buffers).
  • Protein Flexibility : Rigid docking may miss induced-fit binding .
    • Improvements :
  • MD Simulations : Incorporate solvent and protein dynamics (e.g., 100 ns trajectories in GROMACS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.